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Introduction

Ceritinib (Zykadia®) is a second-generation, orally bioavailable, small-molecule tyrosine
kinase inhibitor that potently and selectively targets Anaplastic Lymphoma Kinase (ALK).[1][2]
ALK gene rearrangements are oncogenic drivers in a subset of non-small cell lung cancer
(NSCLC) and other malignancies.[3] Ceritinib has demonstrated significant clinical activity in
both treatment-naive and crizotinib-resistant ALK-rearranged NSCLC patients.[4][5] Preclinical
animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics (PK), and
pharmacodynamics (PD) of novel ALK inhibitors like ceritinib, and for investigating
mechanisms of resistance. This document provides detailed application notes and protocols for
designing and conducting ceritinib animal model studies.

Key Signaling Pathways

Ceritinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion
protein, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation
and survival.[1][6] The primary signaling cascades affected include the RAS/MEK/ERK,
PI3K/AKT/mTOR, and JAK/STAT pathways.[7][8]
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Caption: Ceritinib inhibits ALK, blocking major downstream signaling pathways.
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Data Presentation

Table 1: In Vitro Patency of Ceritinib

. Ceritinib ICso Crizotinib ICso
Cell Line ALK Status Reference
(nM) (nM)
H3122 EML4-ALK 2.2 20 [71[9]
H2228 EML4-ALK 2.2 20 [7109]
Ba/F3 NPM-ALK 26 >2000 [9]

Table 2: In Vivo Efficacy of Ceritinib in Xenograft Models

Tumor
Treatment Dose Dosing Growth
Model o Reference
Group (mglkg) Schedule Inhibition
(%)
H2228 o ) Marked
Ceritinib 25 Once daily ] [7]
Xenograft regression
H2228 o ) Marked
Ceritinib 50 Once daily ] [7]
Xenograft regression
H2228 o ) Marked
Crizotinib 100 Once daily ] [7]
Xenograft regression
Ba/F3 EML4- _ - .
Ceritinib Not Specified  Not Specified 84.9 [2]
ALK-WT
Ceritinib +
Ba/F3 EML4- -~ -~
PD-L1 Not Specified  Not Specified 91.9 [2]
ALK-WT o
inhibitor
A375P o Every other Significant
Ceritinib 20 ] [10]
Xenograft day regression
More
A375P o Every other )
Ceritinib 50 effective [10]
Xenograft day )
regression
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Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for
Efficacy Studies

This protocol outlines the establishment of a subcutaneous xenograft model using ALK-positive
NSCLC cell lines to evaluate the anti-tumor efficacy of ceritinib.

1. Cell Culture and Preparation:

e Culture H2228 or H3122 human NSCLC cells in RPMI-1640 medium supplemented with
10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere
with 5% COs.

e Harvest cells during the logarithmic growth phase using trypsin-EDTA.
o Wash the cells twice with sterile phosphate-buffered saline (PBS).

e Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 107
cells/mL.

2. Animal Husbandry and Tumor Implantation:
o Use 6-8 week old female immunodeficient mice (e.g., SCID beige or nu/nu mice).
e Acclimatize the animals for at least one week prior to the experiment.

e Subcutaneously inject 100 uL of the cell suspension (5 x 106 cells) into the right flank of each

mouse.

e Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3
days.

o Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

3. Treatment Administration:
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e Randomize mice into treatment groups (n=8-10 mice per group) when tumors reach a mean
volume of 150-200 mma3.

» Prepare ceritinib for oral gavage by suspending it in a suitable vehicle (e.g., 0.5%
methylcellulose).

» Administer ceritinib orally once daily at doses of 25 mg/kg or 50 mg/kg for a duration of 14-
21 days.[7]

 Include a vehicle control group and a positive control group (e.g., crizotinib at 100 mg/kg).[7]
» Monitor animal body weight and overall health daily.

4. Efficacy Assessment:

o Continue to measure tumor volume and body weight throughout the treatment period.

e At the end of the study, euthanize the mice and excise the tumors.

e Weigh the tumors and process them for further analysis (e.g., histology, western blotting).

Preparation In Vivo Experiment

Click to download full resolution via product page

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Protocol 2: Pharmacodynamic (PD) Analysis

This protocol describes the assessment of target engagement by measuring the
phosphorylation status of ALK and downstream signaling proteins in tumor tissue.

1. Tissue Collection and Processing:
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Collect tumor tissues at specified time points after the final dose of ceritinib (e.g., 2, 6, 24
hours).

Immediately snap-freeze a portion of the tumor in liquid nitrogen for protein analysis.

Fix the remaining tumor tissue in 10% neutral buffered formalin for immunohistochemistry
(IHC).

. Western Blot Analysis:

Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase
inhibitors.

Determine the protein concentration using a BCA assay.

Separate 20-40 ug of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604), total ALK,
phospho-STAT3 (Tyr705), total STAT3, phospho-AKT (Ser473), total AKT, phospho-ERK1/2
(Thr202/Tyr204), and total ERK1/2.

After washing, incubate with the appropriate HRP-conjugated secondary antibody.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantify band intensities using densitometry software.

. Immunohistochemistry (IHC):

Embed the formalin-fixed tissues in paraffin and section them at 4-5 pum thickness.

Deparaffinize and rehydrate the tissue sections.

Perform antigen retrieval using a citrate buffer (pH 6.0).

Block endogenous peroxidase activity with 3% hydrogen peroxide.
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Incubate the sections with primary antibodies against phospho-ALK.
Apply a secondary antibody and a detection system (e.g., DAB).
Counterstain with hematoxylin.

Acquire images using a light microscope and analyze the staining intensity and distribution.

Protocol 3: Pharmacokinetic (PK) Analysis

This protocol outlines the procedure for determining the pharmacokinetic profile of ceritinib in

mice.

1. Dosing and Sample Collection:

Administer a single oral dose of ceritinib to a cohort of tumor-bearing or non-tumor-bearing
mice.

Collect blood samples (approximately 50-100 pL) via retro-orbital or tail vein bleeding at
multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

Collect blood into tubes containing an anticoagulant (e.g., K2zEDTA).

. Plasma Preparation:

Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

Transfer the plasma to clean tubes and store at -80°C until analysis.

. Bioanalytical Method:

Extract ceritinib from the plasma samples using protein precipitation with acetonitrile.

Analyze the ceritinib concentration using a validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method.[11]

Use a stable isotope-labeled internal standard for accurate quantification.

. Pharmacokinetic Parameter Calculation:
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» Use non-compartmental analysis to calculate key PK parameters including:

o

Maximum plasma concentration (Cmax)

[¢]

Time to maximum plasma concentration (Tmax)

[¢]

Area under the plasma concentration-time curve (AUC)

[e]

Half-life (t2/2)

o

Apparent clearance (CL/F)

[¢]

Apparent volume of distribution (Vd/F)

Pharmacokinetic (PK) Study Pharmacodynamic (PD) Study
(Ceritinib Concentration in Plasma) (Target Inhibition in Tumor)

PK/PD Modeling
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Efficacy Study
(Tumor Growth Inhibition)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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